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molecular formula C7H14O3 B8578964 (2-Ethyl-1,3-dioxan-2-yl)methanol

(2-Ethyl-1,3-dioxan-2-yl)methanol

Cat. No. B8578964
M. Wt: 146.18 g/mol
InChI Key: IQIHTIUTLUNZFF-UHFFFAOYSA-N
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Patent
US08124780B2

Procedure details

A mixture of (2-ethyl-1,3-dioxan-2-yl)methyl benzoate (4.33 g, 17.3 mmol), potassium carbonate (4.95 g, 35.9 mmol), tetrahydrofuran (50 ml), and water (20 ml) was stirred at room temperature for 11 hours. A 5N aqueous sodium hydroxide solution (2 ml) was added to the mixture, which was stirred at room temperature for 7 hours and then methanol (50 ml) was added thereto, which was stirred at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue and insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure. The residue was dissolved in heptane/ethyl acetate and subjected to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=2/1→1/1) to obtain the title compound (2.35 g, 92.9%) as a colorless oil.
Name
(2-ethyl-1,3-dioxan-2-yl)methyl benzoate
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92.9%

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][C:11]1([CH2:17][CH3:18])[O:16][CH2:15][CH2:14][CH2:13][O:12]1)(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].O1CCCC1.[OH-].[Na+]>CO.O>[CH2:17]([C:11]1([CH2:10][OH:9])[O:16][CH2:15][CH2:14][CH2:13][O:12]1)[CH3:18] |f:1.2.3,5.6|

Inputs

Step One
Name
(2-ethyl-1,3-dioxan-2-yl)methyl benzoate
Quantity
4.33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1(OCCCO1)CC
Name
Quantity
4.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at room temperature for 7 hours
Duration
7 h
STIRRING
Type
STIRRING
Details
which was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue and insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in heptane/ethyl acetate
WASH
Type
WASH
Details
subjected to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=2/1→1/1)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(C)C1(OCCCO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 92.9%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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